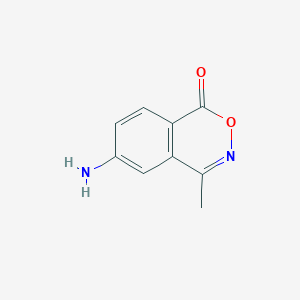

6-氨基-4-甲基-2,3-苯并噁嗪-1-酮

描述

6-Amino-4-methyl-2,3-benzoxazin-1-one is a chemical compound that belongs to the benzoxazinone family. While the specific compound is not directly discussed in the provided papers, related derivatives and their synthesis, molecular structures, and chemical properties are extensively studied. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various precursors under specific conditions to obtain derivatives with potential biological activities. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed room temperature reactions with potassium carbonate and allyl bromide in dry acetone . Another derivative, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture or by reacting with benzyl bromide in methanolic ammonia water .

Molecular Structure Analysis

The molecular structures of these derivatives were characterized using various techniques, including 2D-NMR measurements and single crystal X-ray diffraction experiments. For example, the major compound from the first paper crystallizes in the monoclinic space group P2(1)/n and includes an attached dimethylsulfoxide molecule, resulting in a complex molecular formula . The structure of the benzylmercapto derivative is also monoclinic with space group P2(1)/c, and the molecules are linked by extensive intermolecular hydrogen bonding and stabilized by pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are crucial for understanding the reactivity and potential applications of the benzoxazinone family. The reactions typically involve nucleophilic substitution and are catalyzed by various agents to promote the formation of the desired products. The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, play a significant role in the stability and crystallization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystalline forms, density, and molecular interactions are important for the characterization and potential applications of these compounds. For instance, the density of the benzylmercapto derivative was calculated to be 1.567 g/cm³ . The inhibitory activity towards human leukocyte elastase (HLE) of the 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives indicates their potential as bioactive molecules .

科学研究应用

合成和生物活性

涉及苯并噁嗪衍生物(如 6-氨基-4-甲基-2,3-苯并噁嗪-1-酮)的研究在合成和评估生物活性方面显示出重要的发现。一项研究展示了从丁香酚合成新型 1,3-苯并噁嗪和氨甲基化合物,然后使用卤水虾致死率试验对它们进行生物活性测试。一些化合物显示出潜在的生物活性,突出了在该领域进一步探索的潜力 (Rudyanto 等人,2014).

丝氨酸蛋白酶抑制

丝氨酸蛋白酶的抑制,特别是在阿尔茨海默病的背景下,已经使用 2-氨基-4H-3,1-苯并噁嗪-4-酮进行研究。源自该类别的化合物显示出比参考化合物更好的效力,表明它们在与阿尔茨海默病和补体酶抑制相关的治疗应用中的潜力 (Hays 等人,1998).

抗菌活性

喹唑啉酮的抗菌活性,包括苯并噁嗪的衍生物,一直是研究的主题。这些化合物已显示出显着的抗菌特性,使其成为该领域进一步研究的候选者 (Patel 等人,2006).

抗炎和抗癌潜力

研究已经探索了苯并噁嗪衍生物的合成和评估,以了解其抗炎和抗癌特性。例如,甲基苯并噁嗪基乙酸酯显示出 5-LOX 抑制活性,这在抗炎剂的开发中很重要 (Reddy 和 Rao,2008)。此外,一些苯并噁嗪衍生物已经过测试,以了解其对癌细胞系的细胞毒性,提供了它们作为抗癌剂的潜力的见解 (Rudyanto 等人,2015).

属性

IUPAC Name |

6-amino-4-methyl-2,3-benzoxazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEONCVFTVUCPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457898 | |

| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-methyl-2,3-benzoxazin-1-one | |

CAS RN |

217196-94-6 | |

| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

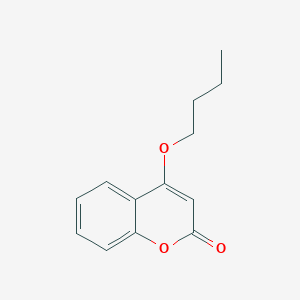

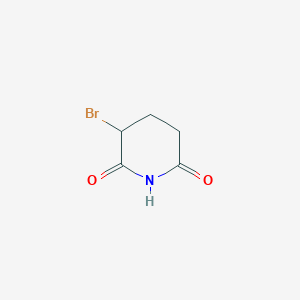

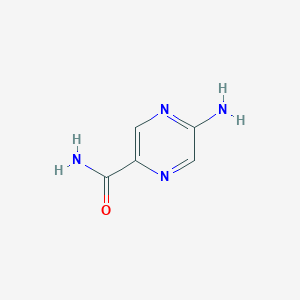

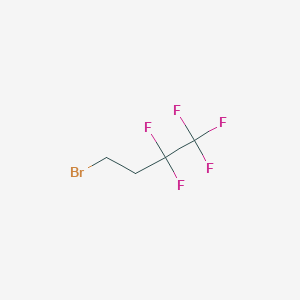

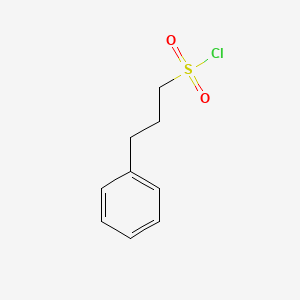

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

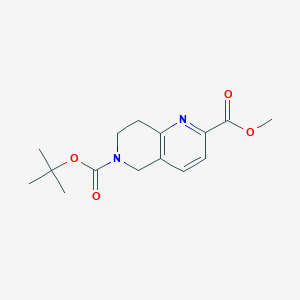

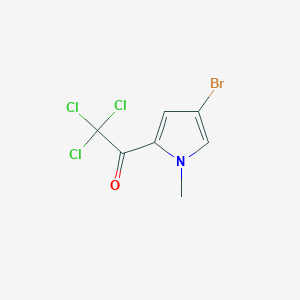

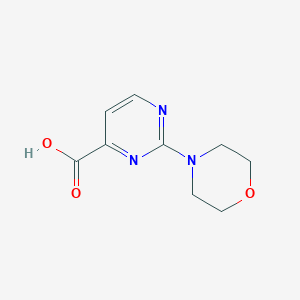

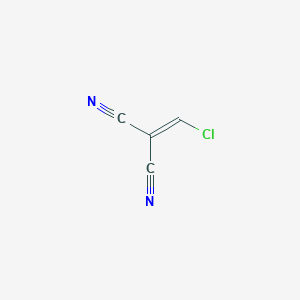

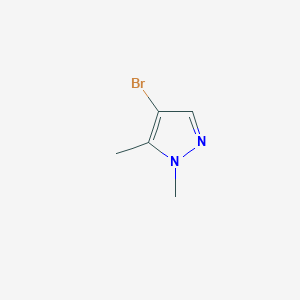

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)